Cas no 436089-01-9 (N-(4-Amino-2-methyl-phenyl)-propionamide)
N-(4-Amino-2-methyl-phenyl)-propionamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Amino-2-methyl-phenyl)-propionamide
- Oprea1_243354
- N-(4-amino-2-methylphenyl)propanamide
- Oprea1_742166
- AG-690/40749886
- F79909
- CS-0118858
- 436089-01-9
- AKOS000104337
- N-(4-Amino-2-methylphenyl)propionamide
- EN300-58074
-
- MDL: MFCD02224402
- Inchi: 1S/C10H14N2O/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
- InChI Key: XKIFOCOJJXDOAM-UHFFFAOYSA-N
- SMILES: O=C(CC)NC1C=CC(=CC=1C)N
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.1Ų
N-(4-Amino-2-methyl-phenyl)-propionamide Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-(4-Amino-2-methyl-phenyl)-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0118858-250mg |
N-(4-Amino-2-methylphenyl)propanamide |
436089-01-9 | 250mg |
$115.0 | 2022-04-27 | ||
| ChemScence | CS-0118858-1g |
N-(4-Amino-2-methylphenyl)propanamide |
436089-01-9 | 1g |
$270.0 | 2022-04-27 | ||
| ChemScence | CS-0118858-5g |
N-(4-Amino-2-methylphenyl)propanamide |
436089-01-9 | 5g |
$810.0 | 2022-04-27 | ||
| Enamine | EN300-58074-0.05g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 0.05g |
$353.0 | 2023-02-09 | ||
| Enamine | EN300-58074-0.1g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 0.1g |
$370.0 | 2023-02-09 | ||
| Enamine | EN300-58074-0.25g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 0.25g |
$386.0 | 2023-02-09 | ||
| Enamine | EN300-58074-0.5g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 0.5g |
$403.0 | 2023-02-09 | ||
| Enamine | EN300-58074-1.0g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-58074-2.5g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 2.5g |
$688.0 | 2023-02-09 | ||
| Enamine | EN300-58074-5.0g |
N-(4-amino-2-methylphenyl)propanamide |
436089-01-9 | 5.0g |
$1134.0 | 2023-02-09 |
N-(4-Amino-2-methyl-phenyl)-propionamide Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on N-(4-Amino-2-methyl-phenyl)-propionamide
N-(4-Amino-2-methyl-phenyl)-propionamide: A Comprehensive Overview
The compound with CAS No 436089-01-9, commonly referred to as N-(4-Amino-2-methyl-phenyl)-propionamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aromatic ring with an amino group and a propionamide substituent. Recent studies have shed light on its potential applications in drug development and material science, making it a subject of intense research interest.
N-(4-Amino-2-methyl-phenyl)-propionamide exhibits a range of chemical properties that make it versatile for various applications. Its structure allows for easy modification, enabling researchers to explore its potential as a building block in synthesizing more complex molecules. For instance, the amino group can act as a nucleophile in substitution reactions, while the aromatic ring provides stability and reactivity depending on the substituents present. These properties have been leveraged in recent studies to develop novel pharmaceutical agents with improved bioavailability and efficacy.
One of the most promising areas of research involving N-(4-Amino-2-methyl-phenyl)-propionamide is its role in drug design. Scientists have investigated its ability to inhibit certain enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. For example, a study published in 2023 demonstrated that this compound can modulate the activity of kinase enzymes, which are often overactive in cancer cells. This finding has opened up new avenues for designing targeted therapies with fewer side effects.
In addition to its pharmacological applications, N-(4-Amino-2-methyl-phenyl)-propionamide has also been explored for its potential in material science. Researchers have examined its ability to form self-assembled monolayers on various surfaces, which could be useful in creating advanced materials with tailored properties. For instance, a 2023 study showed that this compound can form stable films on gold surfaces, exhibiting excellent adhesion and conductivity. These findings suggest that it could be employed in the development of sensors, electronic devices, and other advanced materials.
The synthesis of N-(4-Amino-2-methyl-phenyl)-propionamide involves a series of well-established organic reactions. Typically, the process begins with the preparation of the aromatic ring containing the amino and methyl groups. This is followed by the introduction of the propionamide substituent through amide bond formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.
Despite its numerous advantages, N-(4-Amino-2-methyl-phenyl)-propionamide also presents some challenges that researchers are actively addressing. For example, its stability under certain conditions needs to be optimized for industrial applications. Additionally, further studies are required to fully understand its pharmacokinetics and toxicity profiles before it can be safely used in clinical settings.
In conclusion, N-(4-Amino-2-methyl-phenyl)-propionamide (CAS No 436089-01-9) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, make it an exciting area of ongoing research. As scientists continue to unravel its full capabilities, this compound is poised to play a crucial role in shaping future innovations in medicine and materials science.
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